N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-{3-[(4-METHYLPHENYL)SULFANYL]-5-NITROPHENOXY}BENZAMIDE
Overview
Description
N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-{3-[(4-METHYLPHENYL)SULFANYL]-5-NITROPHENOXY}BENZAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, nitro, and thioether groups
Preparation Methods
The synthesis of N1-(3-CHLORO-4-FLUOROPHENYL)-4-{3-[(4-METHYLPHENYL)SULFANYL]-5-NITROPHENOXY}BENZAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thioether linkage: This can be achieved by reacting 4-methylthiophenol with a suitable halogenated precursor under basic conditions.
Coupling reactions: The final coupling of the substituted phenyl rings can be achieved using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Chemical Reactions Analysis
N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-{3-[(4-METHYLPHENYL)SULFANYL]-5-NITROPHENOXY}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The chloro and fluoro groups can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(3-CHLORO-4-FLUOROPHENYL)-4-{3-[(4-METHYLPHENYL)SULFANYL]-5-NITROPHENOXY}BENZAMIDE involves its interaction with specific molecular targets. For instance, if used as a pharmaceutical agent, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways .
Comparison with Similar Compounds
N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-{3-[(4-METHYLPHENYL)SULFANYL]-5-NITROPHENOXY}BENZAMIDE can be compared with similar compounds such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains chloro and fluoro substituents but differs in its core structure and functional groups.
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine: This compound shares the chloro and fluoro substituents but has a quinazoline core, leading to different biological activities.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)sulfanyl-5-nitrophenoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClFN2O4S/c1-16-2-9-22(10-3-16)35-23-14-19(30(32)33)13-21(15-23)34-20-7-4-17(5-8-20)26(31)29-18-6-11-25(28)24(27)12-18/h2-15H,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOFIZKYZNQMIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2)OC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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